- Preparation of tucatinib key intermediate, China, , ,
Cas no 937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline)
937263-71-3 structure
Product Name:3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
Número CAS:937263-71-3
MF:C13H12N4O
Megavatios:240.260581970215
MDL:MFCD28977540
CID:2360992
PubChem ID:66937013
Update Time:2025-08-03
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Propiedades químicas y físicas
Nombre e identificación
-
- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylbenzenamine
- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
- DFMSLMUVJUMZPA-UHFFFAOYSA-N
- SB18464
- 3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine (ACI)
- 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy]-3-methylaniline
- MFCD28977540
- SY274772
- 937263-71-3
- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine
- DB-194160
- AT27623
- BS-50410
- SCHEMBL1192195
- AKOS026674005
- 3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
-
- MDL: MFCD28977540
- Renchi: 1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3
- Clave inchi: DFMSLMUVJUMZPA-UHFFFAOYSA-N
- Sonrisas: O(C1C=CN2C(C=1)=NC=N2)C1C=CC(=CC=1C)N
Atributos calculados
- Calidad precisa: 240.101
- Masa isotópica única: 240.101
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 2
- Complejidad: 288
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 65.4
- Xlogp3: 2
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029195729-5g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 98% | 5g |
$352.00 | 2023-08-31 | |
| Alichem | A029195729-1kg |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 98% | 1kg |
$8724.00 | 2023-08-31 | |
| TRC | M331450-10mg |
3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine |
937263-71-3 | 10mg |
$207.00 | 2023-05-17 | ||
| TRC | M331450-25mg |
3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine |
937263-71-3 | 25mg |
$460.00 | 2023-05-17 | ||
| TRC | M331450-50mg |
3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine |
937263-71-3 | 50mg |
$856.00 | 2023-05-17 | ||
| TRC | M331450-100mg |
3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine |
937263-71-3 | 100mg |
$1642.00 | 2023-05-17 | ||
| Chemenu | CM322205-250g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95%+ | 250g |
$292 | 2024-07-19 | |
| Chemenu | CM322205-500g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95%+ | 500g |
$543 | 2024-07-19 | |
| Chemenu | CM322205-1000g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95%+ | 1000g |
$1000 | 2024-07-19 | |
| eNovation Chemicals LLC | D508977-1g |
4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylbenzenamine |
937263-71-3 | 98% | 1g |
$235 | 2024-05-24 |
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 4 h, rt → 40 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Morpholine Solvents: Toluene ; 4 h, reflux
Referencia
- Cost-effective and environmentally-friendly preparation method of tucatinib intermediate, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; -5 - 5 °C; 2 h, -5 °C → 50 °C
Referencia
- Preparation of HER2 small molecule inhibitor tucatinib, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C
Referencia
- Pyrimido[5,4-d]pyrimidine derivatives as HER2 mutation inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 140 °C
Referencia
- Preparation method of antitumor drug Tucatinib intermediate (4-([1,2,4]triazolo[1,5-a]pyridin-7-yl-oxy)-3-methylaniline), China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 40 psi, 45 °C
Referencia
- Quinazoline derivatives as ErbB receptor inhibitors and their preparation, United States, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 40 °C
Referencia
- 6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Isopropanol , Water ; 1 h, 85 °C
Referencia
- Preparation of ERBB receptor inhibitors as antitumor agents, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylacetamide ; rt → 150 °C; 16 h, 150 °C
Referencia
- Preparation of diaryl ether compound, China, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1.5 h, 20 - 30 °C
Referencia
- Preparation of tukatinib for HER2 small molecule inhibitor, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C
Referencia
- Preparation of Irbinitinib and its intermediate, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C
Referencia
- New Synthetic Route to Tucatinib, Synthesis, 2019, 51(13), 2660-2664
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Dimethylformamide , Water ; rt → 100 °C; 20 min, 100 °C
Referencia
- Preparation of tucatinib and its intermediate products, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 13 - 15 h, rt → 135 °C
Referencia
- Preparation method of Tucatinib intermediate 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, China, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Tetrahydrofuran , Water ; 6 h, rt
Referencia
- Preparation of N-(cyanoquinoline) amide compounds useful as HER2 inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt → 130 °C; 16 h, 130 - 140 °C
Referencia
- A Practical Alternate Synthesis of Tucatinib, Organic Preparations and Procedures International, 2021, 53(6), 554-561
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Referencia
- Lactam (hetero)aryl fused pyrimidine derivatives as inhibitors of ERBB2, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Referencia
- Preparation of alkyne quinazoline derivatives as inhibitors of ErbB2, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 24 h, 3 bar, 18 - 25 °C
Referencia
- Synthesis of diazino-pyrimidines as anticancer agents, World Intellectual Property Organization, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 4 bar, 18 - 25 °C
Referencia
- synthesis of diazinopyrimidines as HER2 inhibitors for preventing or treating oncological diseases, World Intellectual Property Organization, , ,
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Raw materials
- 7-[2-Methyl-4-(2-phenyldiazenyl)phenoxy][1,2,4]triazolo[1,5-a]pyridine
- 7-chloro-1,2,4triazolo1,5-apyridine
- Benzenamine, 3-methyl-4-(1,2,4-triazolo[4,3-a]pyridin-7-yloxy)-
- 7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine
- 4-Amino-2-methylphenol
- [1,2,4]Triazolo[1,5-a]pyridin-7-ol
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Preparation Products
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:937263-71-3)3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
Número de pedido:A1094895
Estado del inventario:in Stock
Cantidad:5g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:13
Precio ($):155.0/474.0
Correo electrónico:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:937263-71-3)4-([1,2,4]三唑[1,5-A]吡啶-7-氧基)-3-甲基苯胺
Número de pedido:LE25838465
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:49
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Literatura relevante
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:937263-71-3)3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):155.0/474.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:937263-71-3)4-([1,2,4]三唑[1,5-A]吡啶-7-氧基)-3-甲基苯胺
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe